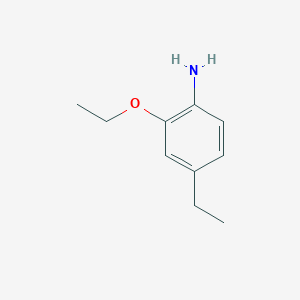
2-Ethoxy-4-ethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-4-ethylaniline is an organic compound with the molecular formula C10H15NO It is a derivative of aniline, featuring an ethoxy group at the second position and an ethyl group at the fourth position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-4-ethylaniline typically involves the following steps:
Nitration of Ethylbenzene: Ethylbenzene is nitrated to produce 4-nitroethylbenzene.
Reduction: The nitro group in 4-nitroethylbenzene is reduced to an amino group, yielding 4-ethylaniline.
Ethoxylation: 4-ethylaniline undergoes ethoxylation, where an ethoxy group is introduced at the ortho position relative to the amino group, resulting in this compound.
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation for the reduction step and utilizes specific catalysts and solvents to optimize yield and purity. The ethoxylation step may involve the use of ethylating agents under controlled temperature and pressure conditions to ensure selective substitution.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: Reduction reactions can further modify the amino group, potentially leading to the formation of secondary or tertiary amines.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
Aplicaciones Científicas De Investigación
2-Ethoxy-4-ethylaniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceutical compounds, particularly those with analgesic or anti-inflammatory properties.
Industry: Utilized in the production of polymers, resins, and coatings due to its ability to undergo polymerization and cross-linking reactions.
Mecanismo De Acción
The mechanism by which 2-Ethoxy-4-ethylaniline exerts its effects depends on its specific application:
Chemical Reactions: Acts as a nucleophile in substitution reactions, where the amino group can donate electrons to electrophilic centers.
Biological Activity: If incorporated into pharmaceutical compounds, it may interact with specific enzymes or receptors, modulating biological pathways and exerting therapeutic effects.
Similar Compounds:
2-Methoxy-4-ethylaniline: Similar structure but with a methoxy group instead of an ethoxy group.
2-Ethoxy-4-methylaniline: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness: this compound is unique due to the specific positioning of its ethoxy and ethyl groups, which can influence its reactivity and interaction with other molecules. This distinct structure can lead to different physical and chemical properties compared to its analogs, making it valuable for specific applications in synthesis and material science.
Propiedades
Fórmula molecular |
C10H15NO |
|---|---|
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
2-ethoxy-4-ethylaniline |
InChI |
InChI=1S/C10H15NO/c1-3-8-5-6-9(11)10(7-8)12-4-2/h5-7H,3-4,11H2,1-2H3 |
Clave InChI |
ORBJVPIUUGBWPD-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1)N)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-amino-N-[2-(2-hydroxyethoxy)ethyl]-4-methylbenzamide](/img/structure/B12082900.png)
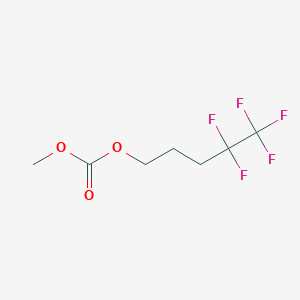

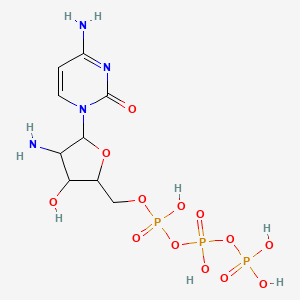
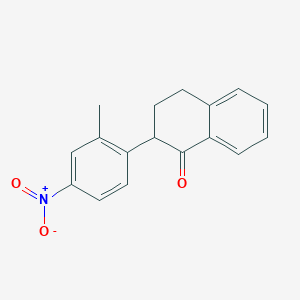
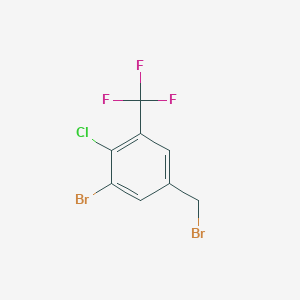

![1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B12082947.png)
![[2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl]boronic Acid](/img/structure/B12082952.png)
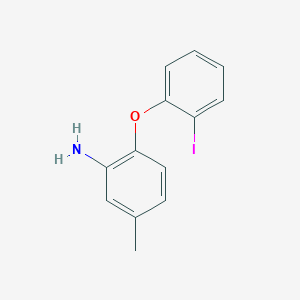
![5-[[2,6-Difluoro-4-(trans-4-propylcyclohexyl)phenyl]difluoromethoxy]-1,2,3-trifluorobenzene](/img/structure/B12082960.png)

![2,8-bis(5-bromo-4-dodecylthiophen-2-yl)-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane](/img/structure/B12082967.png)
